Sodium L-lactate

Catalog No.
S1534229
CAS No.
867-56-1
M.F
C3H6NaO3
M. Wt
113.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium L-lactate

CAS Number

867-56-1

Product Name

Sodium L-lactate

IUPAC Name

sodium;(2S)-2-hydroxypropanoate

Molecular Formula

C3H6NaO3

Molecular Weight

113.07 g/mol

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1

InChI Key

ZZUUMCMLIPRDPI-DKWTVANSSA-N

SMILES

CC(C(=O)[O-])O.[Na+]

Synonyms

(2S)-2-Hydroxy-propanoic Acid Sodium Salt; (+)-Lactic Acid Sodium Salt; (S)-(+)-Lactic Acid Sodium Salt; (S)-2-Hydroxypropanoic Acid Sodium Salt; (S)-2-Hydroxypropionic Acid Sodium Salt; (S)-Lactic Acid Sodium Salt; Espiritin Sodium Salt; HiPure 90 S

Canonical SMILES

CC(C(=O)O)O.[Na]

Isomeric SMILES

C[C@@H](C(=O)O)O.[Na]

The exact mass of the compound Sodium L-lactate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium L-lactate (CAS 867-56-1) is the sodium salt of the naturally occurring L(+)-enantiomer of lactic acid. As a highly hygroscopic, fully water-soluble compound, it is predominantly procured as a 60% aqueous solution for use as a primary humectant, antimicrobial agent, and buffering compound. Unlike generic racemic mixtures, the pure L-enantiomer is fully biocompatible and metabolizable by mammalian systems, making it a critical raw material in pharmaceutical intravenous solutions, mammalian cell culture media, and premium cosmetic formulations where it acts as a core component of the skin's Natural Moisturizing Factor (NMF) [1].

Procuring generic racemic Sodium DL-lactate instead of pure Sodium L-lactate introduces the D-isomer, which mammalian cells cannot efficiently metabolize, leading to toxic accumulation in cell cultures and D-lactic acidosis in clinical applications[1]. Substituting with other lactate salts, such as Calcium lactate, drastically reduces aqueous processability, as Calcium lactate's solubility is limited to under 10% at room temperature, preventing the formulation of high-concentration liquid concentrates [2]. Furthermore, while Glycerin is a common humectant substitute in cosmetics, it causes unacceptable tackiness at high concentrations, whereas Sodium L-lactate provides higher water-holding capacity without compromising sensory profiles [3].

Mammalian Metabolic Utilization: L-Isomer vs. DL-Racemate

In pharmaceutical and biotechnological applications, the stereochemistry of the lactate salt is critical. Sodium L-lactate is the naturally occurring isomer produced during glycolysis and is 100% metabolizable by human and mammalian cells. In contrast, Sodium DL-lactate contains 50% D-lactate, an isomer that is not readily metabolized by mammalian enzymes. The use of the DL-racemate in IV solutions or cell culture media leads to the accumulation of D-lactate, which can cause severe metabolic acidosis and inhibit cell proliferation [1].

Evidence DimensionMammalian metabolic utilization rate
Target Compound Data100% metabolized via L-lactate dehydrogenase
Comparator Or BaselineSodium DL-lactate (50% un-metabolizable D-isomer)
Quantified Difference100% vs 50% utilization efficiency with eliminated toxicity risk
ConditionsMammalian cell culture and clinical intravenous fluid formulation

Procurement for pharmaceutical, dialysis, or bioprocessing applications must strictly specify the L-isomer to prevent cell toxicity and patient acidosis.

Maximum Formulation Concentration: Sodium L-Lactate vs. Calcium Lactate

For industrial and food processing workflows, the ability to use high-concentration liquid additives is paramount for uniform mixing and process efficiency. Sodium L-lactate is highly miscible in water and is commercially supplied as a stable 60% (w/w) aqueous solution. In contrast, Calcium lactate has a significantly lower solubility profile, maxing out at approximately 5 to 9 g per 100 g of water at 25°C [1]. This drastic difference means that substituting Sodium lactate with Calcium lactate requires substantially higher water volumes, disrupting formulation rheology and limiting its use in low-moisture applications.

Evidence DimensionMaximum aqueous solubility at 25°C
Target Compound DataStable at 60% w/w concentration
Comparator Or BaselineCalcium lactate (~5-9% w/w maximum solubility)
Quantified Difference>6-fold higher aqueous solubility for the sodium salt
ConditionsAqueous solution preparation at standard room temperature (25°C)

Buyers formulating liquid concentrates, marinades, or high-density cosmetic serums must select Sodium L-lactate to avoid precipitation and solubility bottlenecks.

Water Holding Capacity and Skin Feel: Sodium L-Lactate vs. Glycerin

In personal care formulations, Sodium L-lactate functions as a biomimetic humectant, being a natural component of the skin's Natural Moisturizing Factor (NMF). Comparative material assessments demonstrate that Sodium L-lactate possesses over twice the water-holding capacity of Glycerin under specific conditions. Furthermore, while Glycerin is the traditional benchmark, its use at concentrations above 10% often results in an undesirable tacky or sticky skin feel. Sodium L-lactate delivers quantifiably higher hydration metrics—reportedly improving skin moisture content by up to 84%—while maintaining a non-tacky, cosmetically elegant profile [1].

Evidence DimensionWater-holding capacity and sensory limit
Target Compound Data>2x water holding capacity of glycerin, non-tacky
Comparator Or BaselineGlycerin (Benchmark humectant, tacky >10% concentration)
Quantified Difference>200% relative water-holding capacity with higher sensory threshold
ConditionsStratum corneum hydration and cosmetic emulsion formulation

Formulators of premium skincare products should procure Sodium L-lactate to achieve maximum hydration claims without the sensory drawbacks of high-glycerin formulas.

Preservative Sensory Limits: Sodium L-Lactate vs. Potassium Lactate

Sodium L-lactate is a standard antimicrobial agent used to inhibit Listeria monocytogenes and extend the shelf life of processed meats. While Potassium lactate is frequently considered as a direct substitute for sodium-reduction initiatives, it imparts a bitter, metallic off-taste at the concentrations required for effective microbial inhibition (typically 2 to 3%). Sodium L-lactate, possessing a mild saline taste, acts simultaneously as a flavor enhancer and a preservative, allowing food manufacturers to achieve required water activity reduction and pathogen control without compromising the organoleptic quality of the final product[1].

Evidence DimensionFlavor profile at effective antimicrobial concentrations (2-3%)
Target Compound DataMild saline taste, acts as flavor enhancer
Comparator Or BaselinePotassium lactate (Bitter/metallic off-taste at >2%)
Quantified DifferenceEquivalent Listeria inhibition with higher organoleptic acceptance
ConditionsProcessed meat and poultry preservation (e.g., frankfurters, deli meats)

Food procurement teams must balance sodium reduction goals against product taste; Sodium L-lactate remains the required choice when flavor profile cannot be compromised.

Pharmaceutical Intravenous and Dialysis Solutions

Utilizing the pure L-isomer to replenish electrolytes and correct metabolic acidosis without the toxicity risks associated with D-lactate accumulation [1].

Premium Cosmetic and Skincare Emulsions

Acting as a high-performance, non-tacky humectant and NMF replenisher, replacing or supplementing glycerin to maximize skin hydration without sensory degradation [2].

Processed Meat and Poultry Preservation

Serving as a highly soluble, flavor-enhancing antimicrobial agent to inhibit Listeria monocytogenes and reduce water activity without the bitter off-notes of potassium lactate [3].

Mammalian Cell Culture Media

Providing a fully metabolizable, non-toxic carbon source and buffering agent for bioprocessing and cell line expansion [1].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

113.02146333 g/mol

Monoisotopic Mass

113.02146333 g/mol

Heavy Atom Count

7

UNII

P2Y1C6M9PS

Other CAS

867-56-1

Wikipedia

L-sodium lactate

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Other (requires additional information)
All Other Chemical Product and Preparation Manufacturing
Propanoic acid, 2-hydroxy-, sodium salt (1:1), (2S)-: ACTIVE

Dates

Last modified: 08-15-2023

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